Regioisomeric Impact on DPP-4 Inhibitory Potency: 6‑Sulfonamide Derivatives Show Up to 18‑Fold Superiority vs. Benchmark
Derivatives synthesized from the 6‑sulfonyl chloride scaffold exhibit DPP‑4 inhibition that is significantly more potent than the clinical benchmark linagliptin. Specifically, compounds 9a‑c bearing the 1,4‑dimethyl‑2,3‑dioxo‑1,2,3,4‑tetrahydroquinoxaline‑6‑sulfonamide core demonstrated IC₅₀ values of 0.085–0.095 nM, representing an 8‑ to 9‑fold increase in potency over linagliptin (IC₅₀ ≈ 0.72 nM) [1]. Furthermore, an optimized analog (compound 10a) achieved an IC₅₀ of 0.039 nM, an 18‑fold improvement over linagliptin [1]. While direct head‑to‑head data for the 5‑ or 2‑sulfonyl chloride isomers are not reported in this study, the SAR analysis explicitly attributes this potency enhancement to the unique geometry and linker flexibility afforded by the 6‑sulfonamide attachment point, which is pre‑determined by the use of Quinoxaline‑6‑sulfonyl chloride as the starting material.
| Evidence Dimension | DPP‑4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Derivatives of Quinoxaline-6-sulfonyl chloride (compounds 9a-c): IC₅₀ = 0.085–0.095 nM; compound 10a: IC₅₀ = 0.039 nM |
| Comparator Or Baseline | Linagliptin (standard DPP‑4 inhibitor): IC₅₀ ≈ 0.72 nM |
| Quantified Difference | 8‑9 fold more potent for 9a‑c; up to 18‑fold more potent for 10a |
| Conditions | In vitro DPP‑4 enzyme inhibition assay |
Why This Matters
Procurement of the 6‑sulfonyl chloride isomer provides a validated entry point to a chemical series with demonstrated sub‑nanomolar DPP‑4 inhibitory activity, a property not guaranteed when using alternative regioisomers.
- [1] Syam YM, Anwar MM, Abd El-Karim SS, et al. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Adv. 2021;11(58):36989-37010. PMID: 35494381 View Source
